N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide
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Overview
Description
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a hydroxyphenyl group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide typically involves the condensation of hydrazine derivatives with benzamide precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinocarbonyl group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydrazinocarbonyl-ethyl)-benzamide
- N-(1-naphthalen-1-yl-ethyl)-benzamide
- N-ethyl-N-(1-naphthyl)benzamide
Uniqueness
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide is unique due to the presence of both the hydrazinocarbonyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(Z)-3-hydrazinyl-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c17-19-16(22)13(10-12-8-4-5-9-14(12)20)18-15(21)11-6-2-1-3-7-11/h1-10,20H,17H2,(H,18,21)(H,19,22)/b13-10- |
InChI Key |
SAIIWCVQQFHADQ-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN |
Origin of Product |
United States |
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